Cas no 1803721-92-7 (1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one)

1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring both bromo and iodo substituents, along with a difluoromethyl group, making it a versatile intermediate in organic synthesis. Its unique structure enables selective functionalization, particularly in cross-coupling reactions and nucleophilic substitutions, due to the reactivity of the bromo and iodo moieties. The difluoromethyl group enhances its utility in medicinal chemistry by improving metabolic stability and lipophilicity. This compound is particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals, where precise halogen and fluorine incorporation is critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one structure
1803721-92-7 structure
Product name:1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
CAS No:1803721-92-7
MF:C10H8BrF2IO
MW:388.97520160675
CID:4976106

1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
    • Inchi: 1S/C10H8BrF2IO/c1-5(15)8(11)6-3-2-4-7(9(6)14)10(12)13/h2-4,8,10H,1H3
    • InChI Key: KVJAQKGCRCRQSQ-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=CC=CC=1C(C(C)=O)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.7

1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013018283-500mg
1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
1803721-92-7 97%
500mg
855.75 USD 2021-06-25
Alichem
A013018283-250mg
1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
1803721-92-7 97%
250mg
489.60 USD 2021-06-25
Alichem
A013018283-1g
1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
1803721-92-7 97%
1g
1,460.20 USD 2021-06-25

Additional information on 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one

Introduction to 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one (CAS No. 1803721-92-7)

1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one, also known by its CAS number 1803721-92-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a bromo group, an iodophenyl moiety, and a difluoromethyl group, which collectively contribute to its diverse chemical and biological properties.

The synthesis of 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one has been extensively studied due to its potential applications in the development of novel pharmaceuticals. Recent research has focused on optimizing synthetic routes to improve yield and purity, as well as exploring its reactivity in various chemical transformations. One notable synthetic method involves the reaction of 3-(difluoromethyl)-2-iodobenzaldehyde with bromoacetyl bromide in the presence of a base, followed by a nucleophilic addition step.

In the context of medicinal chemistry, 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one has shown promise as an intermediate in the synthesis of bioactive molecules. Its bromo and iodine substituents provide valuable handles for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that compounds derived from this intermediate exhibit potent anti-inflammatory and anticancer activities, making them attractive candidates for drug development.

The biological activity of 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one and its derivatives has been evaluated in various in vitro and in vivo models. In one study, a series of compounds derived from this intermediate were tested for their ability to inhibit the proliferation of cancer cells. The results showed that several derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including those resistant to conventional chemotherapeutic agents. These findings highlight the potential of 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one as a lead compound for the development of novel anticancer drugs.

Beyond its applications in cancer research, 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and asthma are major health concerns, and there is a need for new therapeutic agents with improved efficacy and reduced side effects. Studies have shown that compounds derived from this intermediate can effectively inhibit key inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation and associated symptoms.

The structural versatility of 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one also makes it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial libraries generated from this intermediate can be screened for a wide range of biological activities, accelerating the discovery of new lead compounds. This approach has been successfully employed in the identification of novel inhibitors of protein-protein interactions, which are often challenging targets in drug discovery.

In addition to its potential therapeutic applications, 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one has also found use in materials science. The presence of halogen substituents and the difluoromethyl group can influence the physical properties of materials derived from this compound, such as their thermal stability and solubility. These properties make it suitable for applications in areas such as polymer synthesis and surface modification.

The environmental impact of chemicals used in pharmaceutical and materials science is an important consideration. Recent studies have focused on developing greener synthetic methods for producing 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one, with an emphasis on reducing waste generation and minimizing the use of hazardous reagents. For example, catalytic systems using transition metals have been developed to improve the efficiency and sustainability of the synthesis process.

In conclusion, 1-Bromo-1-(3-(difluoromethyl)-2-iodophenyl)propan-2-one (CAS No. 1803721-92-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an ideal candidate for further exploration in medicinal chemistry, materials science, and environmental chemistry. Ongoing research continues to uncover new applications and optimize synthetic methods, contributing to its growing importance in these fields.

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